molecular formula C12H9ClN2O3 B11801092 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11801092
M. Wt: 264.66 g/mol
InChI Key: CXVBQORUDSLGKZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(4-Methylphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)

InChI Key

CXVBQORUDSLGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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